4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The compound features a unique structure that includes a chloro-substituted benzene ring, a sulfonamide group, and an imidazo[1,2-a]pyrimidine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazo[1,2-a]pyrimidine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the desired scaffold.
Oxidative Coupling: This method involves the coupling of intermediates under oxidative conditions to form the final product.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel, improving efficiency.
Chemical Reactions Analysis
4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Photocatalysis: Photocatalytic reactions can be employed to functionalize the imidazo[1,2-a]pyrimidine core.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse biological activities.
Benzene Sulfonamides: These compounds contain a sulfonamide group attached to a benzene ring and are used in various pharmaceutical applications.
Chloro-substituted Aromatics: These compounds feature a chloro group attached to an aromatic ring and are studied for their chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C19H15ClN4O2S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15ClN4O2S/c1-13-10-11-24-12-18(22-19(24)21-13)14-2-6-16(7-3-14)23-27(25,26)17-8-4-15(20)5-9-17/h2-12,23H,1H3 |
InChI Key |
GGSUVNPFWGIADN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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